molecular formula C19H25NO2 B275498 N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine

Cat. No. B275498
M. Wt: 299.4 g/mol
InChI Key: KWYQISAWOWBVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine is a chemical compound that has recently gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine has anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to study its effects on other diseases and conditions, such as diabetes and cardiovascular disease. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methylbenzyl bromide in the presence of a base, followed by reduction with sodium borohydride to yield the intermediate product. The final product is obtained by reacting the intermediate with propan-2-amine.

Scientific Research Applications

N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]propan-2-amine

InChI

InChI=1S/C19H25NO2/c1-14(2)20-12-16-9-10-18(19(11-16)21-4)22-13-17-8-6-5-7-15(17)3/h5-11,14,20H,12-13H2,1-4H3

InChI Key

KWYQISAWOWBVCK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC(C)C)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC(C)C)OC

Origin of Product

United States

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